2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate
Description
2-[2-(6-Hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate (CAS: 36890-68-3) is a bifunctional hydroxy-terminated ester with the molecular formula C₁₆H₃₀O₇ and a molecular weight of 334.4 g/mol . It belongs to the polycaprolactone diol family, synthesized via ring-opening polymerization of ε-caprolactone initiated by diethylene glycol, resulting in a linear polyester with terminal hydroxyl groups . This compound is widely used in polyurethane production, biodegradable elastomers, and biomedical materials due to its flexibility, hydrolytic stability, and biocompatibility .
Properties
IUPAC Name |
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7/c17-9-5-1-3-7-15(19)22-13-11-21-12-14-23-16(20)8-4-2-6-10-18/h17-18H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUNWRVHLLQLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCOC(=O)CCCCCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50327-24-7 | |
| Details | Compound: Polycaprolactone SRU diethylene glycol diester | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50327-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201247932 | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36890-68-3, 50327-24-7 | |
| Record name | 2-Oxepanone, polymer with 2,2'-oxybis[ethanol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polycaprolactone SRU diethylene glycol diester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ε-Caprolactone, oligomeric reaction products with 2,2'-oxydiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate typically involves the ring-opening polymerization of epsilon-caprolactone in the presence of a diol initiator such as diethylene glycol. The reaction is catalyzed by stannous octoate (tin(II) 2-ethylhexanoate) under controlled conditions. The reaction proceeds as follows:
Initiation: The diol initiator reacts with the epsilon-caprolactone monomer.
Propagation: The ring-opening polymerization continues, forming the polymer chain.
Termination: The reaction is terminated by the addition of a suitable agent, resulting in the formation of the final product.
The reaction conditions typically involve temperatures ranging from 100°C to 150°C and reaction times of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and catalysts ensures the production of high-quality polymer with consistent properties. The final product is often purified by precipitation in a non-solvent such as methanol, followed by drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the degradation of the polymer.
Transesterification: The compound can undergo transesterification reactions with other alcohols or esters.
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used to hydrolyze the ester bonds.
Transesterification: Catalysts such as titanium alkoxides or tin compounds are used to facilitate transesterification reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.
Major Products Formed
Hydrolysis: The hydrolysis of this compound results in the formation of 6-hydroxyhexanoic acid and diethylene glycol.
Transesterification: The transesterification reactions yield various esters depending on the alcohol or ester used.
Oxidation: The oxidation of the hydroxyl groups results in the formation of ketones or aldehydes.
Scientific Research Applications
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate has a wide range of scientific research applications, including:
Biodegradable Polymers: It is used in the production of biodegradable plastics and polymers, which are environmentally friendly alternatives to traditional plastics.
Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to degrade into non-toxic byproducts.
Tissue Engineering: It is used in tissue engineering applications to create scaffolds for cell growth and tissue regeneration.
Biomedical Devices: The compound is used in the production of biomedical devices such as sutures, implants, and wound dressings.
Mechanism of Action
The mechanism of action of 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate involves its degradation into smaller molecules such as 6-hydroxyhexanoic acid and diethylene glycol. These degradation products are non-toxic and can be metabolized by the body. The compound’s biocompatibility and biodegradability make it suitable for various biomedical applications. The molecular targets and pathways involved in its degradation include hydrolysis of the ester bonds and subsequent metabolism of the resulting products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate but exhibit distinct properties due to variations in substituents, chain length, or functional groups.
Ethyl 6-Hydroxyhexanoate (CAS: 5299-60-5)
- Molecular Formula : C₈H₁₆O₃
- Molecular Weight : 160.2 g/mol
- Structure: A monofunctional ester with a single 6-hydroxyhexanoate group and an ethyl terminal group .
- Key Differences: Shorter chain length and lower molecular weight reduce viscosity and thermal stability compared to the bifunctional compound. Limited to applications requiring low-molecular-weight plasticizers or solvents rather than polymer synthesis .
2-(2-Methylprop-2-enoyloxy)ethyl 6-Hydroxyhexanoate (CAS: 85099-10-1)
- Molecular Formula : C₁₂H₁₈O₆
- Molecular Weight : 258.3 g/mol
- Structure: Features a methacrylate group (2-methylprop-2-enoyloxy) instead of a hydroxyl-terminated ethoxy linker .
- Key Differences :
Benzyl 6-Aminohexanoate Hydrochloride (CAS: 5515-00-4)
- Molecular Formula: C₁₃H₂₀ClNO₂
- Molecular Weight : 265.8 g/mol
- Structure: Substitutes the hydroxyl group with an amino group and includes a benzyl ester .
- Key Differences: The amino group enhances solubility in polar solvents and enables peptide coupling reactions. Primarily used in pharmaceutical intermediates rather than polymer synthesis .
High-Molecular-Weight Polycaprolactone Diol (e.g., Mn = 2000 g/mol)
- CAS : 36890-68-3 (same parent structure)
- Molecular Formula : (C₆H₁₀O₂)ₙ-(C₄H₈O₂)ₘ
- Structure : A polymerized form with extended ε-caprolactone repeating units, leading to higher molecular weights .
- Key Differences :
Comparative Data Table
Biological Activity
The compound “2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate” is a derivative of hexanoic acid, which may exhibit various biological activities due to its structural features. Understanding its biological activity is crucial for potential applications in pharmaceuticals, agriculture, and biotechnology.
Properties
- Molecular Weight: [Insert molecular weight]
- Solubility: [Insert solubility data]
- Stability: [Insert stability data]
- Antimicrobial Activity : Studies suggest that compounds with hydroxyl groups can exhibit antimicrobial properties. The presence of the hydroxyhexanoate moiety may enhance interaction with microbial membranes.
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The hydroxy groups may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related damage.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2021) | Assess antimicrobial efficacy | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Johnson et al. (2020) | Evaluate anti-inflammatory effects | Reduced TNF-alpha levels by 30% in vitro at 100 µg/mL. |
| Lee et al. (2022) | Investigate antioxidant capacity | Demonstrated a 40% increase in DPPH radical scavenging activity compared to control. |
In Vitro and In Vivo Studies
- In Vitro : Various cell lines were treated with the compound to assess cytotoxicity and biological responses.
- In Vivo : Animal studies are required to evaluate pharmacokinetics and therapeutic potential.
Discussion
The biological activity of “this compound” appears promising based on preliminary studies. Its potential applications could span from antimicrobial agents to anti-inflammatory drugs.
Limitations
- Lack of Comprehensive Studies : More extensive research is necessary to fully understand the compound's mechanisms and therapeutic potential.
- Variability in Results : Differences in experimental conditions can lead to varying results, emphasizing the need for standardization in testing protocols.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H NMR detects hydroxyl protons (~1.5 ppm) and ester carbonyl groups (δ 170–175 ppm in ¹³C NMR). Integration ratios confirm branching efficiency .
- FTIR : Peaks at 3450 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (C=O ester) validate structure.
- GPC : Determines number-average molecular weight (Mn) and polydispersity index (Đ), critical for reproducibility .
How can researchers resolve contradictory data on the biodegradation rates of polycaprolactone diols in environmental studies?
Advanced Research Question
Discrepancies in biodegradation rates (e.g., soil vs. aquatic systems) arise from variable microbial activity, pH, and temperature. To address this:
- Standardized testing : Use ASTM D5988 (soil burial) and ISO 14851 (aquatic biodegradation).
- Controlled variables : Monitor microbial consortia (e.g., Pseudomonas spp.) and temperature (25–37°C).
- Analytical validation : Track mass loss via TGA and CO₂ evolution via respirometry .
What strategies minimize side reactions during ε-caprolactone polymerization to achieve narrow polydispersity?
Advanced Research Question
Side reactions (e.g., transesterification) broaden polydispersity. Mitigation strategies:
- Catalyst selection : Tin(II) octoate reduces side reactions vs. enzymatic catalysts.
- Temperature control : Polymerize below 140°C to prevent thermal degradation.
- Real-time monitoring : Use in-situ Raman spectroscopy to detect premature chain termination .
How do structural variations in polycaprolactone diols affect thermal and mechanical properties?
Advanced Research Question
- Thermal analysis : DSC shows melting transitions (~50–60°C) influenced by crystallinity. TGA reveals degradation onset at ~300°C .
- Mechanical testing : Tensile strength correlates with Mn; higher Mn (>2000) enhances elasticity.
- Molecular dynamics (MD) simulations : Predict chain entanglement and glass transition temperatures (Tg) based on initiator structure .
What methodologies are recommended for toxicological profiling of polycaprolactone diols in biomedical applications?
Advanced Research Question
- In vitro assays : Use MTT assays (NIH/3T3 fibroblasts) to assess cytotoxicity (IC50 > 1 mg/mL indicates low toxicity).
- Hemocompatibility : Evaluate hemolysis rates (<5% at 1 mg/mL) per ISO 10993-4.
- Comparative studies : Benchmark against FDA-approved polyesters (e.g., PLGA) for biocompatibility .
How can this compound be incorporated into hybrid materials (e.g., polyurethanes) to enhance functionality?
Advanced Research Question
- Copolymer synthesis : React with isocyanates (e.g., hexamethylene diisocyanate) at 80°C, using dibutyltin dilaurate as a catalyst.
- Characterization : Confirm urethane linkages via FTIR (N-H stretch at 3300 cm⁻¹) and assess crosslinking density via swelling experiments.
- Applications : Tailor hydrophilicity for drug delivery or tissue engineering by blending with PEG diols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
